2-Hydroxyheptanal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

17046-02-5 |

|---|---|

Molecular Formula |

C7H14O2 |

Molecular Weight |

130.18 g/mol |

IUPAC Name |

2-hydroxyheptanal |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h6-7,9H,2-5H2,1H3 |

InChI Key |

CWBPXSZASLMQHN-UHFFFAOYSA-N |

SMILES |

CCCCCC(C=O)O |

Canonical SMILES |

CCCCCC(C=O)O |

Synonyms |

2-hydroxyheptanal |

Origin of Product |

United States |

Foundational & Exploratory

2-Hydroxyheptanal chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of 2-Hydroxyheptanal

This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy access and comparison of its physicochemical characteristics.

Chemical Structure and Identifiers

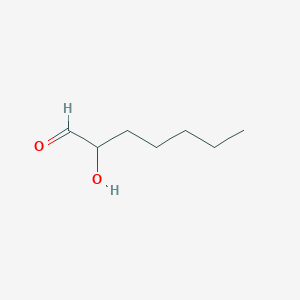

This compound is an organic compound containing both a hydroxyl and an aldehyde functional group. Its structure is characterized by a seven-carbon chain with the hydroxyl group located on the second carbon atom.

Key Identifiers:

-

IUPAC Name: this compound[1]

-

SMILES: CCCCCC(C=O)O[1]

-

InChI: InChI=1S/C7H14O2/c1-2-3-4-5-7(9)6-8/h6-7,9H,2-5H2,1H3[1]

-

InChIKey: CWBPXSZASLMQHN-UHFFFAOYSA-N[1]

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound.

| Property | Value | Source(s) |

| Molecular Weight | 130.18 g/mol | [1][2] |

| Exact Mass | 130.099379685 Da | [1][2] |

| Boiling Point | 185.7 °C at 760 mmHg | [3] |

| Density | 0.934 g/cm³ | [3] |

| Flash Point | 70.9 °C | [3] |

| Vapor Pressure | 0.194 mmHg at 25 °C | [3] |

| Refractive Index | 1.432 | [3] |

| XLogP3 | 1.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [1][2] |

Experimental Protocols

Synthesis of a Related Compound: 7-Hydroxyheptanal (B3188561)

A synthesis method for the isomeric 7-hydroxyheptanal has been described, which may serve as a reference for developing a synthesis route for this compound.[5]

Procedure Overview:

-

Aleuritic acid is treated with sodium hydroxide (B78521) in water at 0-10 °C.[5]

-

Sodium periodate (B1199274) in water is added to the resulting suspension over one hour, maintaining a temperature below 15 °C.[5]

-

Dichloromethane (B109758) is added, and the mixture is stirred for 2.5 hours at 15 °C.[5]

-

Additional dichloromethane and saturated aqueous sodium bicarbonate are added, and the mixture is stirred vigorously.[5]

-

The precipitated sodium iodate (B108269) is removed by filtration.[5]

-

The dichloromethane layer is separated, and the aqueous phase is washed with dichloromethane.[5]

-

The combined organic extracts are dried over anhydrous magnesium sulphate.[5]

-

Removal of the solvent under vacuum yields 7-hydroxyheptanal.[5]

Caption: Workflow for the synthesis of 7-hydroxyheptanal.

Analytical Methods for a Related Compound: 5-Hydroxyheptan-2-one

For the analysis of similar hydroxy-ketone compounds, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are commonly employed.[6][7]

General GC-MS Protocol with Derivatization:

-

Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analyte.[7]

-

Derivatization: To improve volatility, the hydroxyl group can be derivatized, for instance, through silylation using BSTFA with 1% TMCS.[7] The sample is evaporated, and the derivatizing agents are added, followed by heating at 60°C for 30 minutes.[7]

-

GC-MS Parameters:

General HPLC-UV Protocol with Derivatization:

-

Sample Preparation: The sample is mixed with a solution of 2,4-dinitrophenylhydrazine (B122626) in acidified acetonitrile (B52724) and incubated at 40°C for 30 minutes.[6]

-

HPLC Parameters:

Biological Activity

Currently, there is a lack of specific information in peer-reviewed literature regarding the biological activity or involvement of this compound in any signaling pathways. General in vitro assays, such as those evaluating cytotoxicity, antimicrobial, or enzyme inhibition properties, would be necessary first steps in characterizing its biological profile.[8][9][10]

References

- 1. This compound | C7H14O2 | CID 161209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chembk.com [chembk.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. preprints.org [preprints.org]

- 9. brieflands.com [brieflands.com]

- 10. Chemical and Biological Properties of Different Romanian Populations of Hyssopus officinalis Correlated via Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of 2-Hydroxyheptanal: A Key Biomarker in Lipid Peroxidation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lipid peroxidation, a fundamental process of oxidative damage, generates a complex array of reactive aldehydes, many of which serve as biomarkers and mediators of cellular stress and disease. While significant attention has been focused on well-known products like 4-hydroxy-2-nonenal (HNE), the discovery and characterization of other aldehydes, such as 2-hydroxyheptanal, have provided deeper insights into the mechanisms of lipid degradation and its pathological consequences. This technical guide provides a comprehensive overview of the discovery of this compound as a lipid peroxidation product, detailing its origins, analytical detection methods, and potential role in biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.

Introduction: The Landscape of Lipid Peroxidation Products

Lipid peroxidation is a chain reaction initiated by free radicals that attack polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the formation of lipid hydroperoxides.[1][2] These unstable intermediates decompose to produce a variety of aldehydic products, which are relatively stable and can diffuse from the site of their formation to react with biomolecules such as proteins and DNA.[1][3] The most extensively studied of these are α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (HNE) and malondialdehyde (MDA).[1][2] However, the landscape of lipid peroxidation products is far more diverse.

Discovery of this compound

In 1994, a significant contribution to the field was made with the identification of α-hydroxyaldehydes as major products of lipid peroxidation.[4] Spiteller and colleagues demonstrated that this compound is a primary aldehydic product arising from the peroxidation of n-6 fatty acids, such as linoleic acid and arachidonic acid.[4] This discovery was crucial as it expanded the known repertoire of lipid-derived aldehydes and highlighted a previously unrecognized class of molecules with potential biological activity. The formation of this compound and other α-hydroxyaldehydes pointed to specific breakdown pathways of lipid hydroperoxides.[4]

Mechanism of Formation

The generation of this compound is a direct consequence of the oxidative degradation of n-6 polyunsaturated fatty acids. The process can be summarized as follows:

-

Initiation: A reactive oxygen species (ROS) abstracts a hydrogen atom from a methylene (B1212753) group of an n-6 PUFA, forming a lipid radical.

-

Propagation: The lipid radical reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide.

-

Decomposition: The lipid hydroperoxide is unstable and undergoes cleavage to form various smaller molecules, including aldehydes. The specific cleavage of a hydroperoxide derived from an n-6 fatty acid at the C-OOH bond can lead to the formation of this compound.

Figure 1: Simplified pathway of this compound formation from n-6 PUFA peroxidation.

Quantitative Data on Lipid Peroxidation Products

While extensive quantitative data exists for well-established biomarkers like 4-HNE, specific concentrations of this compound in various biological matrices are not as widely documented. The table below presents a summary of reported levels of various aldehydes, including known concentrations of heptanal, to provide a comparative context. It is important to note that the levels of these aldehydes can vary significantly depending on the biological sample, the presence of oxidative stress, and the analytical method used.

| Aldehyde | Biological Matrix | Condition | Concentration Range | Reference |

| Heptanal | Human Plasma | Normal | Nanomolar (nM) levels | [5] |

| Heptanal | Human Blood | Lung Cancer | 8.54 - 22.23 µM | [6] |

| Heptanal | Human Blood | Control | < 0.9 µM | [6] |

| 4-Hydroxynonenal (4-HNE) | Rat Liver | Normal | 0.93 nmol/g | [5] |

| Various n-alkanals (C2-C6) | Rat Liver | Normal | up to 7.36 nmol/g | [5] |

Experimental Protocols for the Detection of this compound

The detection and quantification of this compound in biological samples present analytical challenges due to its reactivity and relatively low concentrations. The most common and reliable methods involve derivatization followed by chromatographic separation and mass spectrometric detection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds like this compound. Derivatization is often necessary to improve its volatility and thermal stability.

4.1.1. Sample Preparation and Extraction

-

Homogenization: Homogenize tissue samples in a suitable buffer (e.g., phosphate-buffered saline) containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent ex vivo lipid peroxidation.

-

Lipid Extraction: Perform a lipid extraction using a standard method, such as the Folch or Bligh-Dyer procedure, to isolate the lipid fraction containing this compound.

-

Internal Standard: Add a suitable internal standard (e.g., a stable isotope-labeled analog of this compound) to the sample prior to extraction to correct for procedural losses.

-

Solvent Evaporation: Evaporate the organic solvent under a gentle stream of nitrogen.

4.1.2. Derivatization

-

Reagent: A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). This reagent reacts with the aldehyde group to form a stable oxime derivative that is amenable to GC-MS analysis.

-

Procedure:

-

Reconstitute the dried lipid extract in a suitable solvent (e.g., pyridine).

-

Add a solution of PFBHA in the same solvent.

-

Incubate the mixture at room temperature or with gentle heating (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

-

4.1.3. GC-MS Analysis

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Employ a temperature gradient to separate the derivatized this compound from other components in the sample. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 280°C).

-

-

Mass Spectrometry Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Acquisition Mode: For quantitative analysis, operate the mass spectrometer in selected ion monitoring (SIM) mode, monitoring for characteristic ions of the derivatized this compound.

-

Figure 2: Experimental workflow for the GC-MS analysis of this compound.

Potential Signaling Pathways Modulated by this compound

While the specific signaling pathways modulated by this compound are not as extensively characterized as those for 4-HNE, its chemical structure as a reactive aldehyde suggests that it likely participates in similar cellular processes. Aldehydic lipid peroxidation products are known to be electrophilic and can react with nucleophilic residues on proteins, thereby altering their function and initiating signaling cascades.[1]

5.1. The Nrf2-Keap1 Pathway

The Nrf2-Keap1 pathway is a critical cellular defense mechanism against oxidative stress. Electrophilic compounds, including many aldehydes, can react with cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for antioxidant and phase II detoxifying enzymes.

It is plausible that this compound, as a reactive aldehyde, can activate the Nrf2-Keap1 pathway, leading to the upregulation of cytoprotective genes.

Figure 3: Postulated activation of the Nrf2-Keap1 pathway by this compound.

5.2. Protein Adduction and Cellular Dysfunction

Similar to other reactive aldehydes, this compound can form covalent adducts with proteins, particularly with nucleophilic amino acid residues such as cysteine, histidine, and lysine. The formation of these adducts can lead to:

-

Enzyme Inactivation: Modification of active site residues can inhibit enzyme activity.

-

Disruption of Protein-Protein Interactions: Adduct formation can sterically hinder or alter the conformation of proteins, preventing them from interacting with their binding partners.

-

Protein Aggregation: Covalent cross-linking of proteins by aldehydes can lead to the formation of aggregates, which are implicated in various pathologies.

The identification of specific protein targets of this compound is an important area for future research and can be accomplished using mass spectrometry-based proteomics approaches.

Conclusion and Future Directions

The discovery of this compound as a major product of lipid peroxidation has broadened our understanding of the chemical consequences of oxidative stress. While it is less studied than other aldehydic products, its presence in biological systems undergoing oxidative damage suggests it may play a significant role in the pathophysiology of various diseases. Future research should focus on:

-

Developing robust and sensitive analytical methods for the routine quantification of this compound in clinical samples.

-

Identifying the specific protein targets of this compound adduction to elucidate its mechanisms of cytotoxicity.

-

Investigating the precise signaling pathways modulated by this compound to understand its role as a signaling molecule.

A deeper understanding of the biology of this compound will undoubtedly open new avenues for the development of novel diagnostic markers and therapeutic strategies for diseases associated with oxidative stress.

References

- 1. Regulation and therapeutic strategies of 4-hydroxy-2-nonenal metabolism in heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]

- 3. Site-specific protein adducts of 4-hydroxy-2(E)-nonenal in human THP-1 monocytic cells: Protein carbonylation is diminished by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 标题:Measurement of n-alkanals and hydroxyalkenals in biological samples.【化源网】 [chemsrc.com]

- 6. researchgate.net [researchgate.net]

The Role of 2-Hydroxyheptanal in Oxidative Stress Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a key contributor to the pathophysiology of numerous diseases. A critical consequence of oxidative stress is the peroxidation of polyunsaturated fatty acids (PUFAs) in cellular membranes, leading to the generation of a variety of reactive aldehydes. While 4-hydroxy-2-nonenal (4-HNE) is the most extensively studied of these aldehydes, 2-hydroxyheptanal has also been identified as a significant product of the peroxidation of n-6 fatty acids, such as linoleic and arachidonic acid. This technical guide provides a comprehensive overview of the current understanding of this compound's role in oxidative stress pathways. It details its formation, potential protein targets, and inferred interactions with key signaling cascades including the Nrf2, NF-κB, and MAPK pathways. This document also outlines relevant experimental protocols for the detection and analysis of this compound and its adducts, and presents key data in a structured format to facilitate further research and drug development efforts targeting oxidative stress.

Introduction: The Landscape of Lipid Peroxidation Products

Under conditions of oxidative stress, ROS can initiate a chain reaction of lipid peroxidation, leading to the degradation of PUFAs and the formation of various reactive aldehydes.[1] These aldehydes, including the well-characterized 4-hydroxy-2-nonenal (4-HNE) and malondialdehyde (MDA), are relatively stable compared to ROS and can diffuse from their site of origin to modify macromolecules such as proteins and DNA, thereby disrupting cellular function.[2][3] this compound is an emerging aldehyde of interest, identified as a major product of the peroxidation of n-6 fatty acids.[4] While research specifically focused on this compound is less extensive than for 4-HNE, its structural similarity suggests a comparable role in mediating the downstream effects of oxidative stress.

Formation of this compound

This compound is formed from the oxidative degradation of n-6 polyunsaturated fatty acids, which are abundant in cellular membranes.[4][5] The process is initiated by the abstraction of a hydrogen atom from a PUFA by a reactive oxygen species, leading to the formation of a lipid radical. This radical reacts with molecular oxygen to form a lipid peroxyl radical, which can then propagate the chain reaction. The subsequent decomposition of lipid hydroperoxides yields a variety of aldehyde products, including this compound.

References

- 1. This compound | 17046-02-5 [chemicalbook.com]

- 2. Measurement of n-alkanals and hydroxyalkenals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of NF-κB-induced inflammatory signaling by lipid peroxidation-derived aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Approaches to identify protein adducts produced by lipid peroxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Battle: Influence of Omega-6 Fatty Acids on the Formation of DNA Adducts with 4-HNE [mdpi.com]

The Formation of 2-Hydroxyheptanal from n-6 Fatty Acid Oxidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxidation of n-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid, is a complex process implicated in a range of physiological and pathological conditions. This process generates a diverse array of bioactive molecules, including aldehydes, which can act as signaling molecules and mediators of cellular stress. Among these, 2-hydroxyheptanal has been identified as a significant, yet often overlooked, product. This technical guide provides a comprehensive overview of the formation of this compound from n-6 fatty acid oxidation, detailing the underlying chemical mechanisms, analytical methodologies for its detection and quantification, and its potential roles in cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are investigating the roles of lipid peroxidation products in health and disease.

Introduction

The oxidative degradation of polyunsaturated fatty acids (PUFAs), a process known as lipid peroxidation, is a fundamental biological phenomenon. n-6 fatty acids, particularly linoleic acid (C18:2) and arachidonic acid (C20:4), are major components of cell membranes and are highly susceptible to oxidation. This process can be initiated by reactive oxygen species (ROS) in non-enzymatic reactions or catalyzed by enzymes such as lipoxygenases (LOX). The resulting lipid hydroperoxides are unstable and can decompose into a variety of secondary products, including a complex mixture of aldehydes.

While significant attention has been focused on aldehydes such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (HNE), this compound has emerged as a major aldehydic product of n-6 fatty acid peroxidation[1][2]. Understanding the formation and biological activity of this compound is crucial for elucidating the full spectrum of consequences of lipid peroxidation. This guide will provide an in-depth exploration of the pathways leading to this compound formation, the analytical techniques for its measurement, and its potential impact on cellular signaling.

Mechanism of this compound Formation

The generation of this compound from n-6 fatty acids proceeds through the formation of specific lipid hydroperoxide intermediates. Both enzymatic and non-enzymatic pathways contribute to this process.

Enzymatic Oxidation via Lipoxygenase (LOX)

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure. In the context of n-6 fatty acids, LOX enzymes, such as 12/15-LOX, can abstract a hydrogen atom from a methylene (B1212753) group, leading to the formation of a lipid radical. Molecular oxygen then adds to this radical to form a peroxyl radical, which is subsequently reduced to a lipid hydroperoxide. The specific hydroperoxide formed is dependent on the regiospecificity of the LOX isozyme. For instance, the oxidation of arachidonic acid by 12-lipoxygenase can lead to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HpETE).

Non-Enzymatic Oxidation (Autoxidation)

In the presence of initiators such as ROS, n-6 fatty acids can undergo autoxidation, a free radical chain reaction. This process is less specific than enzymatic oxidation and results in a mixture of lipid hydroperoxides.

Decomposition of Lipid Hydroperoxides

The key step in the formation of this compound is the cleavage of the lipid hydroperoxide. This can occur through various mechanisms, including the Hock cleavage. The hydroperoxide can rearrange and cleave to form an aldehyde and an omega-oxo-acid. Specifically, the decomposition of certain hydroperoxides derived from linoleic and arachidonic acids yields this compound.

Diagram of this compound Formation from Linoleic Acid

Caption: Formation of this compound from linoleic acid oxidation.

Quantitative Data

While this compound is recognized as a major product of n-6 fatty acid peroxidation, specific quantitative yield data is sparse in the literature. However, studies quantifying other aldehydic products from linoleic and arachidonic acid oxidation provide a valuable context for understanding the relative abundance of these molecules. The tables below summarize available data for related aldehydes. It is important to note that the yield of specific aldehydes is highly dependent on the experimental conditions, including the type of fatty acid, the oxidation system (e.g., enzymatic, chemical), and the duration of the reaction.

| Fatty Acid | Oxidation System | Aldehyde | Yield (nmol/mg fatty acid) | Reference |

| Linoleic Acid (free acid) | Fe2+/H2O2 | Malonaldehyde (MA) | 53 | [3] |

| Linoleic Acid (free acid) | Fe2+/H2O2 | 4-Hydroxynonenal (4-HNE) | 13 | [3] |

| Linoleic Acid (ethyl ester) | Fe2+/H2O2 | Malonaldehyde (MA) | 39 | [3] |

| Linoleic Acid (ethyl ester) | Fe2+/H2O2 | 4-Hydroxynonenal (4-HNE) | 8 | [3] |

| Arachidonic Acid (free acid) | Fe2+/H2O2 | Malonaldehyde (MA) | 25 | [3] |

| Arachidonic Acid (free acid) | Fe2+/H2O2 | 4-Hydroxynonenal (4-HNE) | 9 | [3] |

| Arachidonic Acid (ethyl ester) | Fe2+/H2O2 | Malonaldehyde (MA) | 88 | [3] |

| Arachidonic Acid (ethyl ester) | Fe2+/H2O2 | 4-Hydroxynonenal (4-HNE) | 23 | [3] |

| Oil Type | Heating Conditions | Aldehyde | Concentration (mmol/kg oil) | Reference |

| Sunflower Oil | 180°C for 20 min | Saturated Aldehydes | ~3 | |

| Sunflower Oil | 180°C for 20 min | α,β-Unsaturated Aldehydes | ~13 | |

| Corn Oil | 180°C for 20 min | Saturated Aldehydes | ~3 | |

| Corn Oil | 180°C for 20 min | α,β-Unsaturated Aldehydes | ~13 |

Experimental Protocols

The accurate detection and quantification of this compound require specific analytical methodologies, primarily based on gas chromatography-mass spectrometry (GC-MS) following a two-step derivatization process.

Induction of n-6 Fatty Acid Oxidation (In Vitro)

Objective: To generate lipid peroxidation products, including this compound, from a pure n-6 fatty acid standard.

Materials:

-

Linoleic acid or arachidonic acid

-

0.1 M Tris buffer, pH 7.4

-

0.15 M KCl

-

20 mM Ascorbic acid solution

-

0.8 mM FeSO₄ solution

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Nitrogen gas

Procedure:

-

Suspend 20 mg of the n-6 fatty acid methyl ester in 30 mL of 0.1 M Tris buffer (pH 7.4) and 60 mL of 0.15 M KCl.

-

Initiate autoxidation by adding 5 mL of 20 mM ascorbic acid and 5 mL of 0.8 mM FeSO₄ solution[4].

-

Incubate the mixture at room temperature for 24-48 hours[4].

-

Extract the aldehydes with dichloromethane (3 x 20 mL)[4].

-

Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C[4].

Derivatization and GC-MS Analysis of this compound

Objective: To derivatize the aldehyde and hydroxyl functional groups of this compound for analysis by GC-MS. This is a two-step process involving oximation of the carbonyl group followed by silylation of the hydroxyl group.

Materials:

-

Dried lipid oxidation extract

-

O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl) solution

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Anhydrous pyridine (B92270)

-

Hexane

-

Internal standard (e.g., a deuterated analog if available)

Procedure:

Step 1: Oximation of the Aldehyde Group

-

Dissolve the dried extract in a suitable solvent.

-

Add the PFBHA·HCl solution and an internal standard.

-

Heat the mixture to facilitate the reaction, forming the PFB-oxime derivative of the aldehyde[5]. The reaction conditions (temperature and time) should be optimized.

Step 2: Silylation of the Hydroxyl Group

-

Evaporate the solvent from the oximation step.

-

Add anhydrous pyridine and BSTFA with 1% TMCS to the residue.

-

Heat the mixture to form the trimethylsilyl (B98337) (TMS) ether of the hydroxyl group[5].

GC-MS Analysis:

-

Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

Use an appropriate temperature program to separate the analytes.

-

Operate the mass spectrometer in a suitable ionization mode, such as negative ion chemical ionization (NICI) for the PFB-oxime derivatives, which offers high sensitivity[5].

-

Quantification can be achieved using selected ion monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard[5].

Workflow for GC-MS Analysis of this compound

Caption: Experimental workflow for the analysis of this compound.

Potential Signaling Pathways

While the direct signaling effects of this compound are not yet well-characterized, the activities of other structurally related aldehydes generated during lipid peroxidation, such as 4-HNE, provide strong indications of its potential biological roles. These aldehydes are known to be electrophilic and can react with nucleophilic residues on proteins, thereby modulating their function and initiating signaling cascades.

Keap1/Nrf2/ARE Pathway

The Keap1/Nrf2/ARE pathway is a major cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Electrophilic compounds, including many aldehydes, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including antioxidant enzymes and phase II detoxification enzymes. It is highly probable that this compound, as an aldehyde, can activate this protective pathway.

Proposed Nrf2 Activation by this compound

Caption: Proposed activation of the Nrf2 pathway by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades are central to the regulation of a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. There is evidence that other lipid-derived aldehydes can modulate MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The electrophilic nature of this compound suggests it could react with and alter the activity of upstream kinases or phosphatases in these cascades, leading to either activation or inhibition of downstream signaling.

Potential Modulation of MAPK Signaling by this compound

Caption: Potential modulation of MAPK signaling by this compound.

Conclusion and Future Directions

This compound is a significant product of n-6 fatty acid oxidation, yet its biological roles remain largely unexplored compared to other lipid-derived aldehydes. This technical guide has outlined the mechanisms of its formation, provided a framework for its quantitative analysis, and proposed potential signaling pathways it may modulate based on the activities of structurally related compounds.

For researchers and drug development professionals, several key areas warrant further investigation:

-

Quantitative Analysis: There is a pressing need for the development and validation of robust analytical methods to accurately quantify this compound in various biological matrices. This will be essential for correlating its levels with specific disease states.

-

Biological Activity: The specific effects of this compound on cellular signaling pathways, including the Keap1/Nrf2/ARE and MAPK pathways, need to be experimentally validated.

-

Toxicology and Pharmacology: A thorough understanding of the dose-dependent effects of this compound, from signaling to cytotoxicity, is required to assess its role as a potential biomarker or therapeutic target.

By addressing these knowledge gaps, the scientific community can gain a more complete understanding of the complex interplay between lipid peroxidation and cellular function, with potential implications for the development of novel diagnostic and therapeutic strategies for a wide range of diseases.

References

- 1. This compound | C7H14O2 | CID 161209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-Hydroxyaldehydes, products of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Gas chromatographic analysis of malonaldehyde and 4-hydroxy-2-(E)-nonenal produced from arachidonic acid and linoleic acid in a lipid peroxidation model system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. analusis.edpsciences.org [analusis.edpsciences.org]

- 5. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Investigation of 2-Hydroxyheptanal: A Technical Guide to Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a preliminary technical guide for the investigation of the biological activities of 2-Hydroxyheptanal. Direct experimental data on this compound is limited in publicly accessible literature. Therefore, this guide synthesizes information from structurally related hydroxy aldehydes and established biochemical assays to propose potential biological effects and detailed experimental protocols for their investigation. The putative activities of this compound include antioxidant, anti-inflammatory, and cytotoxic effects. This guide outlines methodologies for in vitro and in vivo assays to explore these potential activities and details relevant signaling pathways, such as the STAT3 and Nrf2/HO-1 pathways, that may be modulated by this compound. All quantitative data from related compounds are presented for comparative analysis, and key experimental workflows and signaling pathways are visualized.

Introduction

This compound is an alpha-hydroxy aldehyde with the chemical formula C₇H₁₄O₂.[1] While specific biological data for this compound is not extensively documented, the presence of both a hydroxyl and an aldehyde functional group suggests potential for a range of biological interactions. Aldehydes are known to be reactive electrophiles that can interact with biological nucleophiles like proteins and DNA, leading to various cellular effects.[2] The hydroxyl group can influence solubility and participate in hydrogen bonding, potentially modulating the compound's interaction with biological targets.

Structurally similar compounds, such as 2'-hydroxycinnamaldehyde, have demonstrated significant biological activities, including anticancer and antioxidant effects, primarily through the modulation of signaling pathways like STAT3 and the generation of reactive oxygen species (ROS).[3][4] Furthermore, other hydroxy-containing compounds have shown anti-inflammatory and neuroprotective potential.[5] This guide will, therefore, focus on a preliminary investigation into three key areas of potential biological activity for this compound:

-

Antioxidant Activity: The potential to scavenge free radicals and modulate cellular oxidative stress.

-

Anti-inflammatory Activity: The capacity to inhibit key inflammatory mediators and pathways.

-

Cytotoxic Activity: The ability to induce cell death in pathological conditions, such as cancer.

This document serves as a foundational resource for researchers initiating studies on this compound, providing detailed experimental designs and a framework for data interpretation based on established methodologies.

Putative Biological Activities and Investigational Plan

Based on the activities of structurally related compounds, a tiered investigational plan is proposed to systematically evaluate the biological potential of this compound.

Antioxidant and Cytoprotective Effects

Hypothesis: this compound may possess direct free-radical scavenging properties or may indirectly enhance cellular antioxidant defenses by activating the Nrf2/HO-1 signaling pathway.

Experimental Approach:

-

Direct Antioxidant Capacity: Assess the ability of this compound to directly scavenge free radicals using cell-free assays.

-

Cellular Antioxidant Effects: Evaluate the compound's ability to mitigate oxidative stress in a cellular model.

-

Mechanism of Action: Investigate the involvement of the Nrf2/HO-1 pathway.

Anti-inflammatory Activity

Hypothesis: this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory enzymes and signaling pathways.

Experimental Approach:

-

Enzymatic Inhibition: Determine the inhibitory effect of this compound on cyclooxygenase (COX) enzymes.

-

Cellular Anti-inflammatory Response: Measure the reduction of inflammatory mediators in a cellular model.

-

In Vivo Efficacy: Assess the anti-inflammatory effect in an animal model of acute inflammation.

Cytotoxic and Anticancer Potential

Hypothesis: this compound may exhibit selective cytotoxicity against cancer cells through the induction of apoptosis and modulation of survival signaling pathways like STAT3.

Experimental Approach:

-

Cytotoxicity Screening: Evaluate the cytotoxic effects of this compound on a panel of cancer cell lines and a non-cancerous control cell line.

-

Apoptosis Induction: Determine if the observed cytotoxicity is due to the induction of apoptosis.

-

Mechanism of Action: Investigate the effect of this compound on the STAT3 signaling pathway.

Data from Structurally Related Compounds

To provide a preliminary benchmark for potential efficacy, the following table summarizes quantitative data from compounds with similar functional groups or reported mechanisms of action.

| Compound | Assay | Target/Cell Line | Result (IC₅₀/EC₅₀) | Reference |

| 2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Acetylcholinesterase Inhibition | Electric Eel AChE | 1.37 µM | [5] |

| 2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Butyrylcholinesterase Inhibition | Equine Serum BChE | 0.95 µM | [5] |

| 2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | MAO-B Inhibition | In vitro | 0.14 µM | [5] |

| 2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-1 Inhibition | In vitro | 7.09 µM | [5][6] |

| 2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | COX-2 Inhibition | In vitro | 0.38 µM | [5][6] |

| 2'-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | 5-LOX Inhibition | In vitro | 0.84 µM | [5][6] |

| 2'-Hydroxychalcone Derivative 6 | Anti-leishmanial | Leishmania donovani | 2.33 µM | [7] |

| 2'-Hydroxychalcone Derivative 11 | Anti-leishmanial | Leishmania donovani | 2.82 µM | [7] |

| 2'-Hydroxychalcone Derivative 15 | Anti-malarial | Plasmodium falciparum (3D7) | 3.21 µM | [7] |

| 2'-Hydroxychalcone Derivative 12 | Anti-cancer | IGR-39 Melanoma Cells | 12 µM | [7] |

| Benzyloxybenzaldehyde Derivative (ABMM-15) | ALDH1A3 Inhibition | In vitro | 0.23 µM | [8] |

| Benzyloxybenzaldehyde Derivative (ABMM-16) | ALDH1A3 Inhibition | In vitro | 1.29 µM | [8] |

Detailed Experimental Protocols

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[6][9]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Prepare a series of dilutions of the stock solution.

-

Prepare a 0.1 mM solution of DPPH in ethanol.

-

In a 96-well plate, add 100 µL of each dilution of this compound to 100 µL of the DPPH solution.

-

Use a suitable standard antioxidant, such as ascorbic acid or Trolox, as a positive control.

-

Use the solvent as a negative control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100

-

Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

-

-

Principle: This assay uses a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to measure intracellular ROS levels. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10]

-

Protocol:

-

Seed a suitable cell line (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a predetermined time.

-

Induce oxidative stress by adding a ROS-generating agent, such as hydrogen peroxide (H₂O₂) or lipopolysaccharide (LPS).

-

Wash the cells with phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells again with PBS.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.

-

Normalize the fluorescence intensity to the cell viability, determined by a parallel MTT assay.

-

Anti-inflammatory Activity Assays

-

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The inhibition of the enzyme by the test compound reduces the oxidation of a chromogenic substrate.[11]

-

Protocol:

-

Use a commercial COX inhibitor screening assay kit.

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the COX-1 or COX-2 enzyme, a heme cofactor, and the test compound.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for the time specified in the kit instructions.

-

Add the colorimetric substrate and measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

-

Principle: This is a standard in vivo model for evaluating the anti-inflammatory activity of compounds. Carrageenan injection into the paw of a rodent induces an acute inflammatory response characterized by edema. The reduction in paw volume indicates anti-inflammatory activity.[6][12]

-

Protocol:

-

Use adult rodents (e.g., Wistar rats).

-

Administer this compound orally or intraperitoneally at different doses.

-

Use a standard anti-inflammatory drug (e.g., indomethacin) as a positive control and the vehicle as a negative control.

-

After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

-

Cytotoxicity and Anticancer Assays

-

Principle: This colorimetric assay assesses cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of viable cells.[11][13]

-

Protocol:

-

Seed cancer cells (e.g., DU145 prostate cancer cells) and a non-cancerous control cell line in a 96-well plate.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at approximately 570 nm.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

-

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate. It can be used to assess the expression levels of apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) and key proteins in signaling pathways (e.g., STAT3, p-STAT3, Nrf2, HO-1).

-

Protocol:

-

Treat cells with this compound at the determined IC₅₀ concentration for various time points.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies specific for the target proteins.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Mandatory Visualizations

Signaling Pathways

Experimental Workflows

Conclusion

While direct evidence for the biological activity of this compound is currently lacking, its chemical structure suggests a strong potential for antioxidant, anti-inflammatory, and cytotoxic effects. This guide provides a comprehensive framework for the preliminary investigation of these activities, drawing upon established protocols and the known effects of structurally related compounds. The detailed methodologies and visualized pathways presented herein are intended to facilitate a systematic and thorough evaluation of this compound as a potential therapeutic agent. The successful execution of these proposed studies will be crucial in elucidating the pharmacological profile of this novel compound.

References

- 1. This compound | C7H14O2 | CID 161209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Hydroxyheptanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-Hydroxyheptanal, a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Understanding the spectral properties of this alpha-hydroxy aldehyde is crucial for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This document outlines the key spectroscopic data and provides detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17046-02-5 | ChemicalBook[2] |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. An experimental ¹³C NMR spectrum for this compound has been reported.[3][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) in ppm | Solvent |

| C=O (Aldehyde) | ~205 | CDCl₃[3][4] |

| CH-OH | ~70 | CDCl₃[3][4] |

| -CH₂- (adjacent to CH-OH) | ~35 | CDCl₃[3][4] |

| -CH₂- (alkyl chain) | ~31 | CDCl₃[3][4] |

| -CH₂- (alkyl chain) | ~25 | CDCl₃[3][4] |

| -CH₂- (alkyl chain) | ~22 | CDCl₃[3][4] |

| -CH₃ | ~14 | CDCl₃[3][4] |

Note: The exact chemical shifts for the alkyl chain carbons can vary slightly.

¹H NMR Spectroscopy

Table 3: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton(s) | Predicted Chemical Shift (δ) in ppm | Predicted Multiplicity | Coupling Constant (J) in Hz |

| -CHO | 9.5 - 9.7 | Doublet | ~2-3 |

| -CH(OH)- | 4.0 - 4.2 | Multiplet | - |

| -OH | Broad singlet | - | - |

| -CH₂- (adjacent to CH-OH) | 1.4 - 1.6 | Multiplet | ~7 |

| -(CH₂)₃- (alkyl chain) | 1.2 - 1.4 | Multiplet | ~7 |

| -CH₃ | 0.8 - 0.9 | Triplet | ~7 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium (often two peaks) |

| C=O stretch (aldehyde) | 1720 - 1740 | Strong |

| C-O stretch (alcohol) | 1050 - 1150 | Medium to Strong |

| C-H bend (alkyl) | 1350 - 1470 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 130 | Molecular Ion |

| [M-H₂O]⁺ | 112 | Loss of water |

| [M-C₅H₁₁]⁺ | 59 | Alpha-cleavage |

| [C₅H₁₁]⁺ | 71 | Alkyl fragment |

| [CHO]⁺ | 29 | Aldehyde fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-20 mg)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% TMS (Tetramethylsilane)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.

-

Mixing: Gently vortex the NMR tube to ensure a homogenous solution.

-

Instrumentation:

-

Place the NMR tube into the spinner turbine and adjust the depth.

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width, acquisition time, and number of scans.

-

Acquire the ¹H NMR spectrum.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the peaks and determine the chemical shifts and coupling constants.

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set appropriate spectral parameters (e.g., proton decoupling, relaxation delay).

-

Acquire the ¹³C NMR spectrum. This may require a larger number of scans compared to ¹H NMR.

-

Process the data and reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (1-2 drops)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Isopropanol (B130326) or acetone (B3395972) for cleaning

-

Kimwipes

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The background spectrum is automatically subtracted by the instrument software.

-

Identify the characteristic absorption bands and their corresponding functional groups.

-

-

Cleaning: Clean the ATR crystal thoroughly with a Kimwipe soaked in isopropanol or acetone.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

A suitable volatile solvent (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS)

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent.

-

GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

-

The sample is vaporized and separated on the GC column.

-

The separated components enter the mass spectrometer.

-

-

Ionization: In the ion source (EI), the sample molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by the mass analyzer.

-

Detection: The detector records the abundance of each ion at a specific m/z value.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

-

Visualizations

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to 2-Hydroxyheptanal (CAS: 17046-02-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyheptanal, with the Chemical Abstracts Service (CAS) number 17046-02-5, is an alpha-hydroxy aldehyde. Its structure, featuring both a hydroxyl group and an aldehyde group on adjacent carbons, makes it a molecule of interest in organic synthesis and potentially in biological systems. This technical guide provides a comprehensive overview of the current scientific knowledge regarding this compound, focusing on its chemical properties, potential biological relevance, and the significant gaps in the existing research.

Chemical and Physical Properties

Quantitative data for this compound is summarized in the table below. These properties are primarily derived from computational models and entries in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | PubChem[1] |

| Molecular Weight | 130.18 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Hydroxyheptaldehyde | LookChem |

| Density | 0.934 g/cm³ (predicted) | GuideChem[2] |

| Boiling Point | 185.7 °C at 760 mmHg (predicted) | GuideChem[2] |

| Flash Point | 70.9 °C (predicted) | GuideChem[2] |

| Vapor Pressure | 0.194 mmHg at 25°C (predicted) | GuideChem[2] |

| Refractive Index | 1.432 (predicted) | GuideChem[2] |

| LogP | 1.12650 (predicted) | GuideChem[2] |

| Topological Polar Surface Area | 37.3 Ų | Echemi[3] |

| Hydrogen Bond Donor Count | 1 | Echemi[3] |

| Hydrogen Bond Acceptor Count | 2 | Echemi[3] |

Synthesis and Reactivity

The reactivity of this compound is dictated by its two functional groups:

-

Aldehyde Group: This group is susceptible to oxidation to form 2-hydroxyheptanoic acid and reduction to form heptane-1,2-diol. It can also participate in nucleophilic addition reactions and condensation reactions such as the aldol (B89426) condensation.

-

Hydroxyl Group: The secondary alcohol can undergo esterification and etherification reactions.

Biological Significance and Potential Applications

A significant finding in the literature is the identification of this compound as a major aldehydic product of lipid peroxidation of n-6 fatty acids, such as linoleic acid and arachidonic acid.[4] This suggests that this compound may be formed in vivo under conditions of oxidative stress.

The biological effects of this compound itself have not been extensively studied. However, other products of lipid peroxidation, such as 4-hydroxy-2-nonenal (HNE), are known to be highly reactive and involved in a variety of cellular signaling pathways and pathological processes. Given its origin, this compound could potentially serve as a biomarker for lipid peroxidation and may possess currently uncharacterized biological activities.

Due to the lack of specific research, its application in drug development is purely speculative at this stage. The hydroxyl and aldehyde functionalities, however, present opportunities for its use as a building block in the synthesis of more complex molecules.

Experimental Protocols

A thorough search of the scientific literature did not yield any specific, detailed experimental protocols for the use of this compound in biological or chemical assays. Researchers wishing to investigate this compound would need to develop and validate their own methodologies.

Signaling Pathways and Logical Relationships

There is currently no information in the peer-reviewed scientific literature that directly implicates this compound in any specific cellular signaling pathways. Consequently, no signaling pathway diagrams can be generated at this time.

The logical relationship of its formation is outlined in the workflow diagram below.

Caption: A diagram illustrating the generation of this compound from n-6 fatty acids through lipid peroxidation, a process initiated by oxidative stress.

Conclusion and Future Directions

This compound is a chemical entity with well-defined basic properties but a significant lack of in-depth research. Its identification as a product of lipid peroxidation is a crucial piece of information that suggests potential biological relevance, possibly as a biomarker or a bioactive molecule in its own right.

The dearth of information on its synthesis, reactivity, and biological effects presents a clear opportunity for future research. Key areas for investigation include:

-

Development of robust and scalable synthetic routes.

-

Characterization of its reactivity and stability.

-

Investigation of its biological effects in various cell-based and in vivo models, particularly in the context of oxidative stress.

-

Elucidation of its role, if any, in cellular signaling pathways.

For professionals in drug development, while this compound is not currently a direct target or therapeutic, its potential as a biomarker for diseases associated with oxidative stress warrants further exploration. Furthermore, its structure could serve as a scaffold for the development of novel therapeutic agents.

References

molecular weight and formula of 2-Hydroxyheptanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxyheptanal, a significant alpha-hydroxy aldehyde. The document details its chemical and physical properties, outlines experimental protocols for its analysis, and discusses its biological relevance, particularly its role as a product of lipid peroxidation. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering foundational data and methodologies pertinent to the study and application of this compound.

Core Compound Properties

This compound is an organic compound characterized by a seven-carbon chain with a hydroxyl group on the alpha-carbon relative to the aldehyde functional group.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1. This information is critical for its handling, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [1] |

| Molecular Weight | 130.18 g/mol | [1] |

| CAS Number | 17046-02-5 | [1][2] |

| Boiling Point | 185.7°C at 760 mmHg | [2] |

| Density | 0.934 g/cm³ | [2] |

| Flash Point | 70.9°C | [2] |

| Vapor Pressure | 0.194 mmHg at 25°C | [2] |

| Refractive Index | 1.432 | [2] |

Biological Significance and Signaling Pathways

This compound has been identified as a major aldehydic product of lipid peroxidation of n-6 fatty acids, such as linoleic acid and arachidonic acid.[3] This positions this compound as a biomarker and potential mediator in processes involving oxidative stress.

Lipid Peroxidation Pathway

The formation of this compound is a downstream event in the lipid peroxidation cascade. This process is initiated by reactive oxygen species (ROS) and leads to the degradation of polyunsaturated fatty acids within cell membranes. The resulting reactive aldehydes, including this compound, can act as signaling molecules, but at high concentrations can also contribute to cellular damage by forming adducts with proteins and DNA.

Experimental Protocols

General Synthesis of α-Hydroxy Aldehydes (Illustrative Protocol)

The following is a generalized procedure for the synthesis of α-hydroxy aldehydes, which can be adapted for the preparation of this compound from heptanal (B48729).

Workflow for a Generic α-Hydroxylation of an Aldehyde:

Detailed Steps:

-

Enolate Formation: A solution of heptanal in an anhydrous aprotic solvent (e.g., tetrahydrofuran) is cooled to a low temperature (e.g., -78°C). A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise to form the lithium enolate.

-

Oxidation: An oxidizing agent, for instance, a molybdenum peroxide reagent (e.g., MoOPH), is added to the enolate solution to introduce the hydroxyl group at the alpha position.

-

Quenching and Workup: The reaction is quenched by the addition of a suitable aqueous solution, such as saturated sodium sulfite. The mixture is then allowed to warm to room temperature.

-

Extraction: The aqueous and organic layers are separated, and the aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified using a suitable technique, such as column chromatography on silica (B1680970) gel, to yield pure this compound.

Analytical Protocol: Detection and Quantification in Biological Samples

A method for the analysis of this compound as a product of lipid peroxidation in biological tissues has been described.[3] This method involves derivatization followed by gas chromatography-mass spectrometry (GC-MS).

Methodology:

-

Sample Preparation: A biological sample (e.g., liver tissue) is homogenized.

-

Derivatization: The aldehydes in the sample are derivatized using pentafluorobenzyloxime (PFB-oxime). This step enhances the volatility and thermal stability of the analyte for GC analysis and introduces a fragment-rich group for sensitive MS detection.

-

GC-MS Analysis: The derivatized sample is analyzed by GC-MS. The separation is performed on a suitable capillary column, and the mass spectrometer is operated in a mode that allows for the identification and quantification of the PFB-oxime derivative of this compound based on its retention time and characteristic mass fragments.

Spectroscopic Data

The characterization of this compound relies on standard spectroscopic techniques. While full spectra are not provided here, the availability of 13C NMR data has been noted in public databases.[1][4]

Expected Spectroscopic Features:

-

¹H NMR: A characteristic signal for the aldehydic proton, a signal for the proton on the carbon bearing the hydroxyl group, and signals corresponding to the protons of the pentyl chain.

-

¹³C NMR: A signal for the carbonyl carbon of the aldehyde, a signal for the carbon attached to the hydroxyl group, and signals for the carbons of the pentyl chain.

-

IR Spectroscopy: A strong absorption band for the C=O stretch of the aldehyde, and a broad absorption band for the O-H stretch of the hydroxyl group.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with a fragmentation pattern characteristic of α-hydroxy aldehydes.

Conclusion

This compound is a molecule of interest due to its origins in lipid peroxidation, a fundamental biological process with implications in health and disease. This guide provides essential data and methodologies to support further research into its synthesis, characterization, and biological roles. The outlined protocols offer a starting point for its preparation and analysis, which are crucial for investigating its function in cellular signaling and as a potential biomarker for oxidative stress. Further studies are warranted to fully elucidate its specific biological functions and potential applications in drug development.

References

physical properties of 2-Hydroxyheptanal (boiling point, density)

This technical guide provides an in-depth overview of the key physical properties of 2-Hydroxyheptanal, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the established values for these properties and provides detailed experimental protocols for their determination.

Physical Properties of this compound

This compound, with the chemical formula C₇H₁₄O₂ and CAS number 17046-02-5, is an organic compound containing both a hydroxyl and an aldehyde functional group.[1][2] Its physical properties are crucial for its handling, application, and the design of synthetic routes. The key physical properties are summarized in the table below.

| Property | Value | Conditions |

| Boiling Point | 185.7°C | at 760 mmHg |

| Density | 0.934 g/cm³ | Not specified |

Experimental Protocols

The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of liquid compounds such as this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[2][3][4]

Apparatus and Materials:

-

Thiele tube or a beaker with high-boiling point oil (e.g., mineral oil)

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Bunsen burner or heating mantle

-

Stand and clamp

-

Sample of this compound

Procedure:

-

Seal one end of a capillary tube by heating it in the flame of a Bunsen burner and rotating it until the end is closed.

-

Place a few drops of this compound into the small test tube.

-

Place the sealed capillary tube into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Immerse the assembly in a Thiele tube or an oil bath, making sure the heat-transfer liquid is above the level of the sample.

-

Gently heat the apparatus. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube. Record this temperature.

-

It is good practice to repeat the measurement to ensure accuracy.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid with high precision.

Apparatus and Materials:

-

Pycnometer (e.g., 25 mL or 50 mL)

-

Analytical balance (accurate to ±0.001 g)

-

Thermometer

-

Water bath (for temperature control)

-

Sample of this compound

-

Distilled water

-

Acetone (for cleaning and drying)

Procedure:

-

Thoroughly clean the pycnometer with distilled water and then rinse with acetone. Dry it completely.

-

Accurately weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

-

Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

-

Ensure the pycnometer is completely full, with no air bubbles. The ground-glass stopper, which has a capillary bore, will allow excess water to escape. Carefully wipe dry the outside of the pycnometer.

-

Weigh the pycnometer filled with water and record the mass (m₂).

-

Empty and dry the pycnometer again.

-

Fill the dry pycnometer with this compound, bring it to the same temperature in the water bath, dry the exterior, and weigh it. Record the mass (m₃).

-

The density of this compound can then be calculated using the following formula:

Density of this compound = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

The density of water at various temperatures is well-documented and can be found in reference tables.

Workflow for Physical Characterization

The determination of the physical properties of a chemical compound is a fundamental step in its overall characterization. The following diagram illustrates a generalized workflow for this process.

Caption: Generalized workflow for the physical characterization of a liquid chemical compound.

This workflow begins with obtaining a pure sample, followed by the parallel determination of various physical properties. The collected data is then compiled, analyzed, and documented in a technical report.

References

2-Hydroxyheptanal: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-hydroxyheptanal. Due to the limited availability of direct stability data for this specific molecule, this document leverages established chemical principles and data from structurally analogous α-hydroxy aldehydes and short-chain aliphatic aldehydes to provide a comprehensive overview of its potential degradation pathways and recommended handling protocols.

Executive Summary

This compound, a bifunctional molecule containing both a hydroxyl and an aldehyde group on adjacent carbons, is susceptible to several degradation pathways. The primary routes of instability are anticipated to be oxidation, polymerization, and isomerization. Understanding these pathways is critical for maintaining the purity and integrity of this compound in research and development settings. This guide outlines the theoretical basis for these degradation mechanisms, provides recommended storage and handling procedures, and presents a general protocol for stability assessment.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| IUPAC Name | This compound |

| CAS Number | 17046-02-5 |

| Structure |  |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential pathways for degradation. These are primarily driven by the reactivity of the aldehyde functional group and the presence of the α-hydroxyl group.

Autoxidation

Aldehydes are well-known to undergo autoxidation in the presence of atmospheric oxygen, a process that can be accelerated by light.[1][2][3] This free-radical chain reaction leads to the formation of the corresponding carboxylic acid, in this case, 2-hydroxyheptanoic acid. The generally accepted mechanism for aldehyde autoxidation is depicted in Figure 1.

References

Synthesis of 2-Hydroxyheptanal for Research Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-hydroxyheptanal, a valuable chiral building block for research and development in the pharmaceutical and life sciences sectors. While specific literature on the direct synthesis and biological role of this compound is limited, this document outlines a robust and well-established synthetic strategy. The methodologies presented are based on analogous transformations of similar substrates, providing a strong foundation for its successful preparation in a laboratory setting.

Introduction

Alpha-hydroxy aldehydes are a class of organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the aldehyde functionality. This unique structural motif imparts both nucleophilic (from the hydroxyl group) and electrophilic (from the aldehyde) properties, making them versatile intermediates in organic synthesis.[1] The presence of a chiral center at the C2 position further enhances their utility in the stereoselective synthesis of complex molecules, a critical aspect of modern drug discovery.[2] Aldehydes, in general, play significant roles in various biological processes and are often implicated in cellular signaling and oxidative stress.[3][4][5] The aldehyde dehydrogenase (ALDH) superfamily of enzymes is crucial in metabolizing aldehydes to mitigate their potential toxicity.[5][6][7] While the specific biological activities of this compound have not been extensively reported, its structure suggests potential interactions with biological systems that warrant further investigation.

Proposed Synthetic Pathway

A reliable and stereocontrolled route to this compound involves a two-step sequence starting from the readily available terminal alkene, 1-heptene. This strategy leverages the power of asymmetric catalysis to introduce the desired stereochemistry, followed by a selective oxidation.

Overall Reaction:

References

- 1. [PDF] Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes | Semantic Scholar [semanticscholar.org]

- 2. nbinno.com [nbinno.com]

- 3. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]

- 4. researchgate.net [researchgate.net]

- 5. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple roles of ALDH1 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Natural Occurrence of 2-Hydroxyheptanal in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract